N-(4-Methoxyphenyl)prop-1-en-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenyl)prop-1-en-1-imine is an organic compound characterized by the presence of an imine group (C=N) attached to a prop-1-en-1-yl chain and a 4-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(4-Methoxyphenyl)prop-1-en-1-imine can be synthesized through the reaction of 4-methoxybenzaldehyde with prop-1-en-1-amine. The reaction typically involves the following steps:
Condensation Reaction: The aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of prop-1-en-1-amine to form an imine. This reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the imine bond.
Reaction Conditions: The reaction is typically conducted under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalytic hydrogenation can also be employed to enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methoxyphenyl)prop-1-en-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxyphenyl)prop-1-en-1-imine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and neuroprotective properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Wirkmechanismus
The mechanism of action of N-(4-Methoxyphenyl)prop-1-en-1-imine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: It inhibits the activation of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in inflammatory responses and neurodegeneration.
Vergleich Mit ähnlichen Verbindungen
N-(4-Methoxyphenyl)prop-1-en-1-imine can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)prop-1-en-1-amine: This compound differs by the presence of an amine group instead of an imine group.
N-(4-Methoxyphenyl)prop-1-en-1-ol: This compound has a hydroxyl group instead of an imine group.
N-(4-Methoxyphenyl)prop-1-en-1-nitrile: This compound has a nitrile group instead of an imine group.
Uniqueness
This compound is unique due to its specific imine functionality, which imparts distinct reactivity and potential biological activity compared to its analogs.
Eigenschaften
113742-53-3 | |
Molekularformel |
C10H11NO |
Molekulargewicht |
161.20 g/mol |
InChI |
InChI=1S/C10H11NO/c1-3-8-11-9-4-6-10(12-2)7-5-9/h3-7H,1-2H3 |
InChI-Schlüssel |
QSWLNEKACKPVIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C=NC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.